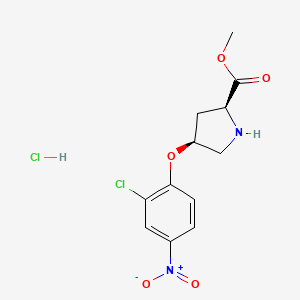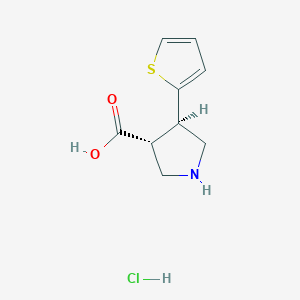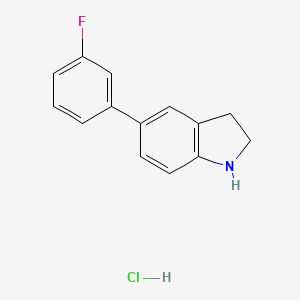
5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride
Overview
Description
The compound is a derivative of phenylhydrazine, which is a class of organic compounds that contain a phenyl ring and a hydrazine group . Phenylhydrazines are used in the synthesis of various organic compounds .
Synthesis Analysis
While specific synthesis methods for “5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride” were not found, phenylhydrazines can generally be synthesized through the reaction of phenylboronic esters .Scientific Research Applications
Microwave-Assisted Synthesis in Medicinal Chemistry
Microwave-assisted synthesis has been explored to develop regioselective Fischer indole synthesis, particularly focusing on novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. This method, leveraging the properties of compounds similar to 5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride, has demonstrated promise in medicinal chemistry, especially for antitubercular applications against Mycobacterium tuberculosis H37Rv and multi-drug-resistant M. tuberculosis (Karthikeyan et al., 2009).
Structural and Spectroscopic Analysis
Indole derivatives have been the subject of structural and spectroscopic analysis to understand their potential in various therapeutic applications. N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide is an example, synthesized and characterized using conventional techniques and crystallography, indicating the broader applicability of compounds structurally related to 5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride in pharmaceutical research (Al-Ostoot et al., 2019).
Synthesis and Structure-Activity Relationship in Antituberculosis Research
The synthesis and evaluation of indole derivatives, specifically focusing on their antituberculosis activity, have been explored extensively. Compounds structurally akin to 5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride have shown promise in this field. Their structure-activity relationship provides insights into designing potent antituberculosis agents, showcasing the compound's utility in disease-oriented medicinal chemistry (Karalı et al., 2007).
Antiviral Research
The exploration of indole derivatives in antiviral research has been another critical area, with studies focusing on the synthesis and biological evaluation of novel compounds. Although not directly related to 5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride, the insights from these studies highlight the potential application of similar compounds in developing antiviral therapeutics (Ivashchenko et al., 2014; Ivachtchenko et al., 2015).
properties
IUPAC Name |
5-(3-fluorophenyl)-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN.ClH/c15-13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-16-14;/h1-5,8-9,16H,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBIROJQEWTEIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=CC(=CC=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



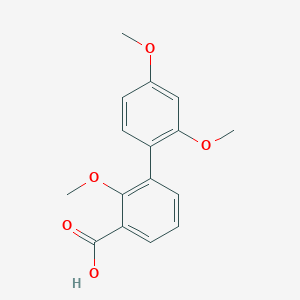
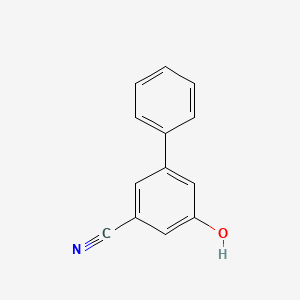
![3',5'-Dimethoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1456128.png)
![4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1456132.png)
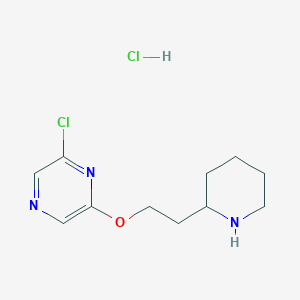
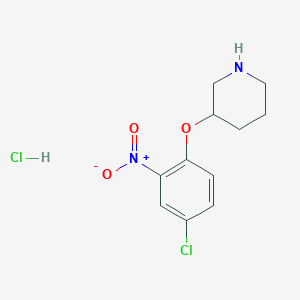
![[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1456139.png)
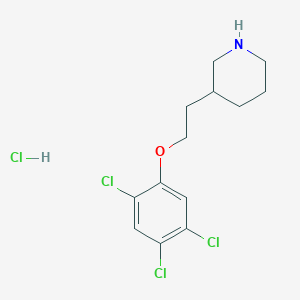
![2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456141.png)
![3-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1456143.png)
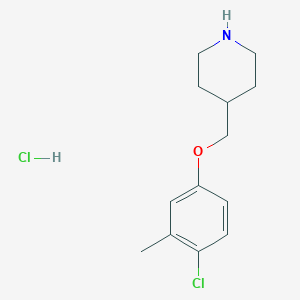
![Methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456145.png)
